![molecular formula C14H23N3O B1527632 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1089279-91-3](/img/structure/B1527632.png)
1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
The compound “1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also has an amine group and a methoxy group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by factors such as the hybridization of the carbon atoms, the geometry of the amine groups, and the presence of the piperidine ring. The phenyl ring and the piperidine ring could potentially have some degree of conjugation or aromaticity .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the amine groups and the methoxy group. The amine groups could potentially act as nucleophiles in reactions with suitable electrophiles. The methoxy group could potentially influence the electron density on the phenyl ring, affecting its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the functional groups present. For example, the presence of the polar amine and methoxy groups could influence the compound’s solubility in different solvents .
Scientific Research Applications
Polymer Modification and Medical Applications
A study by Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amines, including 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, for medical applications. The amine-treated polymers demonstrated increased thermal stability and promising biological activities, suggesting potential use in medical applications (Aly & El-Mohdy, 2015).
High-Spin Organic Polymers
Kurata, Pu, and Nishide (2007) reported on the preparation of polyphenylenevinylene with a triarylamine pendant group, which included a compound similar to this compound. This facilitated the creation of a high molecular weight, high-spin organic polymer with solvent-solubility and film formability, indicating potential applications in advanced material sciences (Kurata, Pu, & Nishide, 2007).
Mixed-Valence Monocations
Barlow et al. (2005) investigated the intervalence transitions in mixed-valence monocations linked with vinylene and phenylene-vinylene bridges. They utilized compounds analogous to this compound, demonstrating the potential of these compounds in electronic materials and devices due to their mixed-valence properties (Barlow et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine . These factors can include pH, temperature, and the presence of other molecules, among others.
Safety and Hazards
Future Directions
Future research on this compound could potentially involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential uses. This could include studying its biological activity and potential applications in fields such as medicine or materials science .
properties
IUPAC Name |
1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16(2)11-6-8-17(9-7-11)12-4-5-13(15)14(10-12)18-3/h4-5,10-11H,6-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOCRCLYMPKTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725833 | |
Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1089279-91-3 | |
Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089279-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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